![molecular formula C9H10O5 B1208855 Methyl 3,4-dihydroxy-5-methoxybenzoate CAS No. 3934-86-9](/img/structure/B1208855.png)
Methyl 3,4-dihydroxy-5-methoxybenzoate
Overview
Description
Methyl 3,4-dihydroxy-5-methoxybenzoate is a white to yellow solid. It is found naturally in certain plants, including Crinodendron hookerianum and Acer rubrum. The compound exhibits interesting biological properties and has drawn attention for its potential applications .
Physical and Chemical Properties Analysis
Scientific Research Applications
Neurodegenerative Disease Prevention
Methyl 3,4-dihydroxy-5-methoxybenzoate: has shown potential in preventing neurodegenerative diseases (NDDs). Studies suggest that it exhibits neurotrophic, antioxidative, neuroprotective, and antiaging effects, which are beneficial in combating conditions like Alzheimer’s and Parkinson’s disease .
Pharmacokinetics and Metabolism
Research on this compound includes its excretion and metabolism in organisms. It’s been found to have a low cumulative excretion percentage, indicating that it is rapidly eliminated through multiple metabolic pathways. A total of 96 metabolites have been identified, suggesting a complex metabolism that could influence its pharmacokinetic profile .
Drug-Drug Interaction Potential
The compound’s interaction with cytochrome P450 enzymes has been investigated to assess its potential for drug-drug interactions (DDIs). The findings indicate a low probability of DDIs, which is crucial for developing safe pharmaceuticals .
Antioxidant Properties
Methyl 3,4-dihydroxy-5-methoxybenzoate: also possesses antioxidant effects. This property is significant as it can protect neuronal cells from oxidative damage, which is a common pathway in various chronic diseases .
Synthesis of Anticancer Agents
This compound is used in the synthesis of Gefitinib, an anticancer drug. Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The synthesis process involves several steps, including alkylation, nitration, reduction, and cyclization .
Chemical Intermediate
In the field of chemical manufacturing, Methyl 3,4-dihydroxy-5-methoxybenzoate serves as an intermediate for the synthesis of other complex molecules. Its role as an intermediate is crucial in the production of various pharmaceuticals and chemicals .
Neurotrophic Activities
The neurotrophic activities of Methyl 3,4-dihydroxy-5-methoxybenzoate are of interest in scientific research due to their potential to support neuronal growth and survival, which is essential for maintaining neurological health .
Antiaging Effects
Lastly, the antiaging effects of this compound are being explored. Its potential to slow down the aging process at a cellular level could lead to breakthroughs in age-related research and treatments .
Mechanism of Action
Target of Action
Methyl 3,4-dihydroxy-5-methoxybenzoate (MEHQ) is an organic compound that primarily targets oxidative stress in cells . It has been shown to protect neuronal cells from oxidative damage .
Mode of Action
MEHQ acts as an antioxidant, mitigating the effects of oxidative stress in cells . Oxidative stress occurs when there’s an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects. MEHQ’s antioxidant properties help neutralize these free radicals, thereby reducing oxidative stress .
Biochemical Pathways
MEHQ’s antioxidant effect is believed to be associated with the normalization of the level of TBARS (Thiobarbituric Acid Reactive Substances), a marker of oxidative stress . It also helps in reducing the levels of glutathione, a powerful antioxidant in the body, and restoring the diminished antioxidant enzyme activities .
Pharmacokinetics
It is known that mehq is soluble in organic solvents like ethanol, ether, and petroleum ether, but insoluble in water . This suggests that its bioavailability could be influenced by these factors.
Result of Action
The primary result of MEHQ’s action is the reduction of oxidative stress in cells . By neutralizing free radicals, MEHQ helps prevent cellular damage and maintains the health and function of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MEHQ. For instance, MEHQ should be stored in a dry, well-ventilated place away from light and heat sources . It is also important to handle MEHQ with care as it is considered a toxic substance .
properties
IUPAC Name |
methyl 3,4-dihydroxy-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVUKXKEXOTUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192562 | |
Record name | M3OMG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dihydroxy-5-methoxybenzoate | |
CAS RN |
3934-86-9 | |
Record name | M3OMG | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3934-86-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | M3OMG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3934-86-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-O-METHYLGALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FIX3OQ9G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the biological activities reported for Methyl 3,4-dihydroxy-5-methoxybenzoate isolated from Cotoneaster racemiflora?
A1: Research indicates that Methyl 3,4-dihydroxy-5-methoxybenzoate exhibits significant antioxidant and lipoxygenase inhibitory activities. [, ] This suggests potential therapeutic applications related to oxidative stress and inflammation.
Q2: What is the significance of isolating new aromatic esters like Cotonoates A and B alongside Methyl 3,4-dihydroxy-5-methoxybenzoate?
A2: The co-occurrence of Cotonoates A and B with Methyl 3,4-dihydroxy-5-methoxybenzoate in Cotoneaster racemiflora [, ] provides insights into the plant's chemical diversity and potential synergistic effects of its constituents. Further research on these newly discovered esters may uncover additional bioactivities and contribute to understanding the plant's phytochemical profile.
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